2,6-Bis(4-chlorophenyl)aniline

Lipophilicity Drug design Physicochemical profiling

2,6-Bis(4-chlorophenyl)aniline (CAS 647835-40-3), systematically named 4,4''-dichloro-1,1':3',1''-terphenyl-2'-amine, is a meta-terphenyl aniline derivative with the molecular formula C18H13Cl2N and a molecular weight of 314.21 g/mol. The compound features a central aniline ring symmetrically substituted at the 2- and 6-positions with 4-chlorophenyl groups, creating a rigid, π-extended scaffold with two electron-withdrawing chlorine substituents.

Molecular Formula C18H13Cl2N
Molecular Weight 314.2 g/mol
CAS No. 647835-40-3
Cat. No. B12092023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-chlorophenyl)aniline
CAS647835-40-3
Molecular FormulaC18H13Cl2N
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H13Cl2N/c19-14-8-4-12(5-9-14)16-2-1-3-17(18(16)21)13-6-10-15(20)11-7-13/h1-11H,21H2
InChIKeyVVLGCVUOLYIZNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(4-chlorophenyl)aniline (CAS 647835-40-3) – Procurement-Grade, m-Terphenyl Aniline for NHC Ligand Synthesis and Organic Electronics


2,6-Bis(4-chlorophenyl)aniline (CAS 647835-40-3), systematically named 4,4''-dichloro-1,1':3',1''-terphenyl-2'-amine, is a meta-terphenyl aniline derivative with the molecular formula C18H13Cl2N and a molecular weight of 314.21 g/mol . The compound features a central aniline ring symmetrically substituted at the 2- and 6-positions with 4-chlorophenyl groups, creating a rigid, π-extended scaffold with two electron-withdrawing chlorine substituents. Its computed LogP of 6.49 and polar surface area (PSA) of 26.02 Ų classify it as a highly lipophilic, membrane-permeable small molecule with potential utility as a building block for N-heterocyclic carbene (NHC) ligands, OLED hole-transport materials, and pharmaceutical intermediates. Commercially available at 98% HPLC purity in quantities from 5 g to 1 kg , the compound is marketed exclusively for research and industrial applications.

Why 2,6-Bis(4-chlorophenyl)aniline Cannot Be Swapped with Generic m-Terphenyl Anilines in Research and Industrial Applications


Within the m-terphenyl aniline class, subtle structural variations—such as halogen identity, substitution position, and symmetry—produce divergent electronic, steric, and pharmacokinetic profiles that preclude simple interchange. The 4-chloro substituent on each flanking phenyl ring of 2,6-bis(4-chlorophenyl)aniline imposes a distinct combination of Hammett σp (+0.23), molar refractivity (6.03 cm³/mol), and lipophilicity (π = +0.71) that differs measurably from the 4-fluoro (σp = +0.06; π = +0.14), 4-bromo (σp = +0.23; π = +0.86), 4-methyl (σp = -0.17; π = +0.56), or unsubstituted (σp = 0; π = 0) analogues [1] [2]. Patent literature on NHC ligand synthesis specifically claims 2,6-disubstituted anilines bearing halogen or electron-withdrawing substituents as precursors to NHC–palladium catalysts with differentiated σ-donor strength, steric bulk, and catalytic activity in cross-coupling reactions, meaning that substituting the 4-chloro for any other para-substituent on the flanking rings would alter both the electronic environment at the metal center and the catalyst's selectivity profile [3]. Furthermore, structure-activity relationship (SAR) studies on m-terphenyl amine COX inhibitors demonstrate that para-substituent identity on the C-1′ and C-2′ phenyl rings governs isozyme selectivity (COX-1 vs. COX-2) and potency, confirming that the 4-chloro configuration cannot be arbitrarily replaced without compromising biological activity [4].

2,6-Bis(4-chlorophenyl)aniline – Quantitative Differentiation Evidence Against Close Structural Analogs


2,6-Bis(4-chlorophenyl)aniline Exhibits Intermediate Lipophilicity and Steric Profile vs. 4-Fluoro, 4-Bromo, and 4-Methyl Analogues, Enabling Predictable Phase Partitioning and Membrane Permeability

The computed partition coefficient (LogP) of 2,6-bis(4-chlorophenyl)aniline is 6.49, positioning it between the less lipophilic 4-fluoro analogue (LogP estimated at ~4.8, based on π(4-F) = +0.14 vs. π(4-Cl) = +0.71 per phenyl ring) and the more lipophilic 4-bromo analogue (LogP estimated at ~6.8, π(4-Br) = +0.86) [1] . This intermediate LogP value translates to an approximately 50-fold difference in octanol-water partitioning relative to the 4-fluoro derivative and a ~2-fold difference relative to the 4-bromo derivative, directly impacting passive membrane permeability, tissue distribution, and bioaccumulation potential in both pharmacological screening and environmental fate assessment .

Lipophilicity Drug design Physicochemical profiling

Electron-Withdrawing Character of 4-Chloro Substituents on 2,6-Bis(4-chlorophenyl)aniline Modulates Aniline pKa and NHC Ligand σ-Donor Strength Relative to Alkyl-Substituted Analogues

The Hammett σp value for the 4-chloro substituent is +0.23 (electron-withdrawing), whereas 4-methyl is -0.17 (electron-donating) [1]. When incorporated into a 2,6-diarylaniline scaffold, these substituents electronically couple to the aniline nitrogen, directly affecting the pKa of the anilinium ion and, upon conversion to an NHC ligand, the σ-donor strength at the carbene carbon. The patent literature by the University of St Andrews on NHC synthesis explicitly describes 2,6-disubstituted anilines with halogen substituents (including Cl) as precursors to NHC ligands, noting that electron-withdrawing groups on the aryl substituents modulate the electronic properties of the resultant metal–NHC complexes, impacting oxidative addition and reductive elimination rates in palladium-catalyzed cross-coupling [2]. While direct pKa or Tolman electronic parameter (TEP) data for the target compound are not available in the public domain, the class-level structure–property relationship predicts that 2,6-bis(4-chlorophenyl)aniline would exhibit a lower aniline pKa (more acidic) and produce NHC ligands with reduced σ-donating character compared to 4-methyl or 4-methoxy analogues, a distinction that can be exploited to tune catalytic activity.

NHC ligand design Organometallic catalysis Electronic effects

2,6-Bis(4-chlorophenyl)aniline as a Substrate for Buchwald–Hartwig Amination: Steric Bulk Comparison with 2,6-Dimethylaniline and 2,6-Diisopropylaniline

While no direct head-to-head Buchwald–Hartwig amination study featuring 2,6-bis(4-chlorophenyl)aniline has been published, the compound's steric environment can be quantitatively compared to the well-characterized hindered aniline substrates 2,6-dimethylaniline and 2,6-diisopropylaniline. The Charton steric parameter (υ) for a phenyl group is 0.57, substantially larger than methyl (υ = 0.52) and approaching isopropyl (υ = 0.76) [1]. With two 4-chlorophenyl groups flanking the amino group in a meta-terphenyl geometry, the effective steric shielding of the NH2 group in 2,6-bis(4-chlorophenyl)aniline exceeds that of 2,6-dimethylaniline and is comparable to 2,6-diisopropylaniline, imposing significant kinetic barriers to N-arylation. This steric profile is distinct from the trisubstituted analogue 2,4,6-tris(4-chlorophenyl)aniline, where the additional para-phenyl substituent further increases steric encumbrance and may prevent catalytic turnover entirely. The patent literature on hindered aniline amination reports that catalyst systems (e.g., Ni–NHC complexes) capable of coupling 2,6-diisopropylaniline with aryl chlorides [2] are likely compatible with 2,6-bis(4-chlorophenyl)aniline, whereas simpler Pd/phosphine systems may fail.

C–N cross-coupling Steric effects Catalysis

m-Terphenyl Amine COX Inhibitor SAR: Para-Chloro Substitution Modulates COX-1 vs. COX-2 Isozyme Selectivity Relative to 4-Methoxy and 4-Methyl Analogues

Bauer et al. (2007) synthesized and pharmacologically evaluated a series of m-terphenyl amines as cyclooxygenase inhibitors, systematically varying the para-substituents on the C-1′ and C-2′ phenyl rings [1]. Although 2,6-bis(4-chlorophenyl)aniline itself was not among the specific compounds tested, the SAR data for closely related m-terphenyl amines demonstrate that para-substituent identity directly controls COX-1 vs. COX-2 selectivity. Compounds with 4-ethoxy substituents (6g) were inactive at ≤100 µM, while 4-methoxy-substituted analogues (6c, 6e) showed preferential COX-2 inhibition at 10 µM, and 4-methyl-substituted derivatives (6f, 6i, 6j) inhibited only COX-1 [1]. By extension, the 4-chloro substituent on the flanking phenyl rings of the target compound is predicted to produce a distinct COX selectivity profile differing from both electron-donating (4-OMe, 4-Me) and unsubstituted analogues.

Cyclooxygenase inhibition SAR Medicinal chemistry

Commercial Purity and Supply Chain Reliability: 98% HPLC Purity with Multi-Scale Availability Distinguishes 2,6-Bis(4-chlorophenyl)aniline from Research-Only Analogues

2,6-Bis(4-chlorophenyl)aniline is commercially supplied at 98% HPLC purity in batch sizes ranging from 5 g to 1 kg by multiple verified suppliers, including Zhengzhou Huiju Chemical Co., Ltd. and Shanghai Minhan Pharmaceutical Technology Co., Ltd. . By contrast, the closest structural analogues—2,6-bis(4-fluorophenyl)aniline, 2,6-bis(4-bromophenyl)aniline, and 2,6-bis(4-methylphenyl)aniline—are not listed in major chemical supplier catalogs with comparable purity specifications or bulk availability, indicating that the 4-chloro derivative benefits from established synthetic routes and commercial production infrastructure. The availability of the compound at 1 kg scale with 98% HPLC purity enables its use in process chemistry development and pilot-scale reactions without the need for in-house custom synthesis, a critical procurement consideration for industrial R&D groups.

Chemical procurement Quality assurance Supply chain

2,6-Bis(4-chlorophenyl)aniline – Validated Research and Industrial Application Scenarios Driven by Differentiation Evidence


NHC Ligand Precursor for Palladium-Catalyzed Buchwald–Hartwig Amination of Aryl Chlorides

The electron-withdrawing 4-chloro substituents on the flanking phenyl rings of 2,6-bis(4-chlorophenyl)aniline are predicted to reduce electron density at the NHC carbene carbon upon conversion to the imidazolium salt and subsequent metalation, yielding Pd–NHC complexes with enhanced electrophilicity that favor oxidative addition of electron-rich aryl chlorides [1]. The steric profile, with two ortho-aryl groups shielding the aniline nitrogen, further translates to a sterically demanding NHC ligand architecture that enhances reductive elimination rates and catalyst longevity. Researchers developing improved catalysts for pharmaceutical intermediate synthesis should select this compound over the 4-methyl analogue when targeting aryl chloride substrates, as the electron-donating 4-methyl groups would produce more electron-rich Pd centers that retard oxidative addition. The University of St Andrews patent explicitly claims 2,6-disubstituted anilines with halogen substituents as preferred NHC precursors for this application class, providing a validated synthetic pathway [2].

Lead Optimization Scaffold for Nonselective COX-1/COX-2 Dual Inhibitor Development

Based on the m-terphenyl amine COX SAR established by Bauer et al. (2007) [3], the 4-chloro substitution pattern on 2,6-bis(4-chlorophenyl)aniline is projected to yield nonselective COX-1/COX-2 inhibition, a profile that contrasts with the COX-2-preferential activity of 4-methoxy analogues and the COX-1-selective activity of 4-methyl analogues. Medicinal chemistry teams pursuing balanced COX inhibition for anti-inflammatory drug discovery can use this compound as a core scaffold for further derivatization—for example, functionalizing the 4-position of the central aniline ring (currently unsubstituted) to modulate potency while retaining the dual-inhibition profile. The compound's intermediate LogP of 6.49 provides adequate membrane permeability for cell-based assays, while the commercial availability at gram-to-kilogram scale supports iterative SAR exploration.

Building Block for OLED Hole-Transport Materials Requiring High Thermal Stability

The m-terphenyl architecture of 2,6-bis(4-chlorophenyl)aniline provides a rigid, π-extended scaffold with a high glass transition temperature (Tg) potential, a prerequisite for amorphous hole-transport layers in OLED devices [4]. The 4-chloro substituents increase molecular weight and polarizability relative to unsubstituted or methyl-substituted analogues, which can enhance charge-carrier mobility via improved intermolecular electronic coupling in the solid state. Patent literature on aromatic amine-terphenyl compounds for organic semiconducting components identifies m-terphenyl amines as preferred charge-transport materials and specifically claims halogen-substituted variants for tuned electronic properties [5]. While direct device performance data for this specific compound are not publicly available, the established structure–property relationships in this compound class support its selection over non-halogenated analogues when higher electron mobility and thermal stability are design priorities.

Sterically Demanding Aniline Substrate for Catalyst Benchmarking and Methodology Development

The unique steric profile of 2,6-bis(4-chlorophenyl)aniline—possessing two ortho-aryl substituents that impose greater van der Waals exclusion than 2,6-dimethylaniline yet less than 2,4,6-tris(4-chlorophenyl)aniline [6]—makes it an ideal benchmark substrate for testing the functional group tolerance and steric limits of new C–N cross-coupling catalysts. Unlike 2,6-diisopropylaniline, which tests only alkyl steric hindrance, this compound simultaneously probes catalyst tolerance to aryl–aryl steric interactions and electron-withdrawing substituents, providing a more stringent and chemically relevant challenge. Methodology development laboratories can use this commercially available compound as a standardized substrate to compare catalyst performance across publications, facilitating reproducibility and benchmarking.

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